3-(4-Bromothiophen-2-yl)furan-2,5-dione
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Overview
Description
3-(4-Bromothiophen-2-yl)furan-2,5-dione is a heterocyclic compound that features both furan and thiophene rings The presence of a bromine atom on the thiophene ring makes it a versatile intermediate in organic synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromothiophen-2-yl)furan-2,5-dione typically involves the bromination of thiophene derivatives followed by cyclization reactions. One common method includes the radical bromination of the methyl group of a precursor compound using N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN) in carbon tetrachloride (CCl4) under reflux conditions . This intermediate is then subjected to further reactions to form the desired furan-2,5-dione structure.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to be optimized for yield, purity, and cost-effectiveness, potentially involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-(4-Bromothiophen-2-yl)furan-2,5-dione undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Coupling Reactions: It can participate in palladium-catalyzed cross-coupling reactions to form more complex structures.
Cyclization Reactions: It can undergo intramolecular cyclization to form polycyclic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydride (NaH) and tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF).
Cross-Coupling: Palladium catalysts such as Pd(PPh3)4 are often used in the presence of bases like potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, cross-coupling reactions can yield various biaryl compounds, while substitution reactions can introduce different functional groups onto the thiophene ring.
Scientific Research Applications
3-(4-Bromothiophen-2-yl)furan-2,5-dione has several scientific research applications:
Materials Science: It is used in the synthesis of donor-acceptor polymers for organic electronic applications, such as organic solar cells and field-effect transistors.
Medicinal Chemistry: Its derivatives are explored for their potential antibacterial and anticancer activities.
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 3-(4-Bromothiophen-2-yl)furan-2,5-dione in its applications is largely dependent on its chemical structure. In materials science, its conjugated system allows for efficient charge transport, making it suitable for use in electronic devices . In medicinal chemistry, its biological activity is attributed to its ability to interact with specific molecular targets, such as enzymes or receptors, through its functional groups .
Comparison with Similar Compounds
Similar Compounds
3,6-Di(furan-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione: This compound also features a furan ring and is used in similar applications in organic electronics.
4,7-Bis(5-bromothiophen-2-yl)benzo[c][1,2,5]thiadiazole: Another compound with brominated thiophene rings, used in the synthesis of donor-acceptor polymers.
Uniqueness
3-(4-Bromothiophen-2-yl)furan-2,5-dione is unique due to its specific combination of furan and thiophene rings, which provides a distinct set of electronic properties. This makes it particularly valuable in the development of new materials for electronic applications.
Properties
CAS No. |
917772-58-8 |
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Molecular Formula |
C8H3BrO3S |
Molecular Weight |
259.08 g/mol |
IUPAC Name |
3-(4-bromothiophen-2-yl)furan-2,5-dione |
InChI |
InChI=1S/C8H3BrO3S/c9-4-1-6(13-3-4)5-2-7(10)12-8(5)11/h1-3H |
InChI Key |
ZFJOXCRMSHOWTH-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=O)OC1=O)C2=CC(=CS2)Br |
Origin of Product |
United States |
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